molecular formula C15H10N2O2 B009220 2-Benzoyl-5-phenyl-1,3,4-oxadiazole CAS No. 19836-23-8

2-Benzoyl-5-phenyl-1,3,4-oxadiazole

Cat. No. B009220
CAS RN: 19836-23-8
M. Wt: 250.25 g/mol
InChI Key: BQDNZODZBRVPBU-UHFFFAOYSA-N
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Description

2-Benzoyl-5-phenyl-1,3,4-oxadiazole, also known as BPO, is a heterocyclic organic compound that has gained significant attention in the field of scientific research. It is a versatile molecule that has a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. BPO is known for its unique chemical and physical properties, which make it an ideal candidate for a variety of research applications.

Mechanism Of Action

The mechanism of action of 2-Benzoyl-5-phenyl-1,3,4-oxadiazole is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has been shown to inhibit the activity of topoisomerase I and II, which are essential enzymes involved in DNA replication and transcription. It has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression.

Biochemical And Physiological Effects

2-Benzoyl-5-phenyl-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects on living organisms. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has also been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane. In addition, 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

2-Benzoyl-5-phenyl-1,3,4-oxadiazole has several advantages as a research molecule. It is relatively easy to synthesize and is readily available. 2-Benzoyl-5-phenyl-1,3,4-oxadiazole is also stable and has a long shelf life, making it an ideal candidate for long-term experiments. However, 2-Benzoyl-5-phenyl-1,3,4-oxadiazole also has some limitations. It is relatively insoluble in water, which can limit its use in aqueous-based experiments. In addition, 2-Benzoyl-5-phenyl-1,3,4-oxadiazole can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 2-Benzoyl-5-phenyl-1,3,4-oxadiazole. One area of interest is the development of new antimicrobial agents based on 2-Benzoyl-5-phenyl-1,3,4-oxadiazole. Another potential area of research is the development of new cancer therapies based on 2-Benzoyl-5-phenyl-1,3,4-oxadiazole. 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has also been studied for its potential use in the development of new materials, such as polymers and coatings. Further research is needed to fully understand the potential applications of 2-Benzoyl-5-phenyl-1,3,4-oxadiazole in these and other areas of scientific research.
Conclusion:
In conclusion, 2-Benzoyl-5-phenyl-1,3,4-oxadiazole is a versatile molecule that has a wide range of applications in various fields of scientific research. It is relatively easy to synthesize and has several advantageous properties that make it an ideal candidate for a variety of research applications. Further research is needed to fully understand the potential applications of 2-Benzoyl-5-phenyl-1,3,4-oxadiazole in various fields of scientific research.

Synthesis Methods

2-Benzoyl-5-phenyl-1,3,4-oxadiazole can be synthesized using various methods, including the reaction of benzoyl hydrazine with phenylacetic acid in the presence of phosphorous oxychloride. Another method involves the reaction of benzoyl chloride with phenylhydrazine in the presence of sodium hydroxide. The synthesis of 2-Benzoyl-5-phenyl-1,3,4-oxadiazole is relatively simple and can be achieved using readily available starting materials.

Scientific Research Applications

2-Benzoyl-5-phenyl-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has been shown to possess significant antimicrobial and antitumor properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 2-Benzoyl-5-phenyl-1,3,4-oxadiazole has also been studied for its potential use as an anti-inflammatory agent.

properties

CAS RN

19836-23-8

Product Name

2-Benzoyl-5-phenyl-1,3,4-oxadiazole

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

phenyl-(5-phenyl-1,3,4-oxadiazol-2-yl)methanone

InChI

InChI=1S/C15H10N2O2/c18-13(11-7-3-1-4-8-11)15-17-16-14(19-15)12-9-5-2-6-10-12/h1-10H

InChI Key

BQDNZODZBRVPBU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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